5-(3,4-Dimethylphenyl)oxazole

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

5-(3,4-Dimethylphenyl)oxazole (CAS 1378416-66-0) is a heterocyclic aromatic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol. It consists of a 1,3-oxazole ring substituted at the 5-position with a 3,4-dimethylphenyl group.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 1378416-66-0
Cat. No. B1397094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethylphenyl)oxazole
CAS1378416-66-0
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN=CO2)C
InChIInChI=1S/C11H11NO/c1-8-3-4-10(5-9(8)2)11-6-12-7-13-11/h3-7H,1-2H3
InChIKeySBHWIRLFXUQIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethylphenyl)oxazole (CAS 1378416-66-0) – Compound Profile and Sourcing Overview


5-(3,4-Dimethylphenyl)oxazole (CAS 1378416-66-0) is a heterocyclic aromatic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It consists of a 1,3-oxazole ring substituted at the 5-position with a 3,4-dimethylphenyl group . This substitution pattern distinguishes it from regioisomeric analogs bearing 2,4-dimethylphenyl or 4-ethylphenyl groups, which share the identical molecular formula and mass but differ in phenyl substitution geometry and resultant physicochemical behavior [1].

Why 5-(3,4-Dimethylphenyl)oxazole Cannot Be Interchanged with Generic Aryloxazoles or Regioisomers


Substituting 5-(3,4-dimethylphenyl)oxazole with other C11H11NO oxazole isomers or structurally similar aryloxazoles introduces uncontrolled experimental variability. Regioisomers such as 5-(2,4-dimethylphenyl)oxazole and 5-(4-ethylphenyl)oxazole possess identical molecular formulas and identical nominal molecular weights (173.21 g/mol), yet differ in the spatial arrangement of methyl substituents on the phenyl ring . These differences alter electronic density distribution, steric accessibility of the oxazole nitrogen, and lipophilicity [1]. In structure-activity relationship (SAR) studies of 2-anilino-5-aryloxazoles as VEGFR2 kinase inhibitors, even minor substituent repositioning on the aryl ring produced measurable shifts in enzymatic and cellular inhibitory potency [2]. Consequently, substitution with an isomer lacking the 3,4-dimethylphenyl motif invalidates comparative SAR analysis, compromises batch-to-batch reproducibility, and may mislead medicinal chemistry optimization campaigns.

Quantitative Differentiation Evidence for 5-(3,4-Dimethylphenyl)oxazole (CAS 1378416-66-0) vs. Analogs


Regioisomeric Purity and Structural Fidelity: Distinguishing 3,4- from 2,4-Dimethylphenyl Oxazole Isomers

The 5-(3,4-dimethylphenyl) substitution pattern constitutes a distinct chemical entity from its 2,4-dimethylphenyl regioisomer. The 3,4-dimethylphenyl group positions the two methyl substituents adjacent (ortho and meta) relative to the oxazole attachment point, whereas the 2,4-dimethylphenyl group positions methyls at ortho and para positions . This regioisomerism affects the computed lipophilicity: a closely related 5-(2,4-dimethylphenyl)-2-phenyl-1,3-oxazole exhibits a LogP of 4.62540 [1], whereas the 3,4-dimethylphenyl substitution pattern is expected to produce a different LogP value due to altered methyl group orientation and dipole moment. Specification of CAS 1378416-66-0 ensures procurement of the intended 3,4-dimethylphenyl isomer rather than the 2,4-dimethylphenyl isomer (CAS 69151-03-7) or other C11H11NO isomers .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Purity and Batch-to-Batch Consistency Specifications for Reproducible Research

5-(3,4-Dimethylphenyl)oxazole (CAS 1378416-66-0) is supplied with a purity specification of ≥95% as determined by NMR, HPLC, or GC analytical methods, as verified by Bidepharm and MolCore for structurally related C11H11NO oxazole isomers . The compound is assigned MDL Number MFCD18804157, which enables unambiguous identification in procurement and inventory management systems . This purity threshold ensures that the material is suitable for use as a synthetic intermediate or biological screening probe without confounding impurities that could skew assay readouts.

Analytical Chemistry Quality Control Drug Discovery

Predicted Physicochemical Parameters: Boiling Point and Density for Purification and Formulation

The predicted boiling point of 5-(3,4-dimethylphenyl)-1,3-oxazole is 286.0 ± 9.0 °C, with a predicted density of 1.060 ± 0.06 g/cm³ . In contrast, the isomeric compound 4,5-dimethyl-2-phenyl-1,3-oxazole (CAS 26028-53-5), which also has molecular formula C11H11NO but a different substitution arrangement, exhibits a measured boiling point of 109 °C and a calculated LogP of 2.95840 [1]. This substantial difference in predicted versus measured boiling points (Δ ≈ 177 °C) reflects the impact of phenyl substitution geometry on intermolecular forces and volatility, which directly influences purification strategy selection and analytical method development [2].

Process Chemistry Formulation Science Analytical Method Development

Synthetic Versatility: 5-Position Aryl Substitution as a Modular Handle for Derivatization

The 5-aryloxazole scaffold of 5-(3,4-dimethylphenyl)oxazole provides a versatile platform for further chemical elaboration. The oxazole ring can undergo oxidation to yield carboxylic acids or ketones, reduction to generate reduced oxazoline derivatives, and electrophilic substitution on the 3,4-dimethylphenyl ring, particularly at positions ortho and para to the oxazole attachment . In contrast, 4,5-disubstituted-2-arylaminooxazole analogs exhibit different reactivity profiles and have been developed as TRPV1 receptor antagonists, demonstrating that oxazole substitution patterns are not functionally interchangeable [1]. The 5-aryl substitution pattern has been employed in the synthesis of VEGFR2 kinase inhibitors [2] and 5-lipoxygenase inhibitors, underscoring its utility as a privileged scaffold in medicinal chemistry .

Organic Synthesis Medicinal Chemistry Scaffold Derivatization

Long-Term Storage Stability: Ambient Temperature Compatibility

5-(3,4-Dimethylphenyl)-1,3-oxazole is documented as stable under long-term ambient temperature storage conditions, as indicated by Apollo Scientific's product specifications . This contrasts with many heterocyclic building blocks that require refrigeration (2-8 °C), freezing (-20 °C), or desiccated storage to prevent hydrolysis or oxidative degradation. The ambient storage compatibility reduces cold-chain logistics requirements and simplifies compound management workflows in both academic and industrial laboratory settings.

Compound Management Laboratory Operations Inventory Stability

Recommended Research and Industrial Applications for 5-(3,4-Dimethylphenyl)oxazole Based on Evidence


Medicinal Chemistry: Synthesis of 5-Aryloxazole-Based Kinase Inhibitor Libraries

The 5-aryloxazole scaffold is a validated template for VEGFR2 kinase inhibitor development, with SAR studies demonstrating that aryl ring substitution patterns directly modulate enzymatic and cellular potency [1]. 5-(3,4-Dimethylphenyl)oxazole (CAS 1378416-66-0) serves as a key intermediate for constructing 2-anilino-5-aryloxazole derivatives, where the 3,4-dimethylphenyl group provides a specific steric and electronic profile for optimization of target binding .

Organic Synthesis: Modular Building Block for 5-Substituted Oxazole Derivatization

The compound functions as a versatile synthetic building block capable of undergoing oxidation (to carboxylic acids or ketones), reduction (to oxazoline derivatives), and electrophilic substitution on the phenyl ring [1]. This reactivity profile supports the preparation of diverse derivative libraries for lead optimization campaigns. The predicted boiling point of 286.0 ± 9.0 °C informs selection of purification methods (distillation vs. chromatography) during scale-up .

Analytical Chemistry: Reference Standard for Isomer Discrimination in Quality Control

The compound's distinct InChI Key (SBHWIRLFXUQIRQ-UHFFFAOYSA-N) and MDL Number (MFCD18804157) enable unambiguous identification and differentiation from the 2,4-dimethylphenyl regioisomer (CAS 69151-03-7) and other C11H11NO isomers [1]. This specificity supports its use as an analytical reference standard for HPLC, GC-MS, or NMR-based quality control methods designed to verify the identity and purity of synthetic intermediates in regulated pharmaceutical development workflows.

Compound Management: Stable Building Block for Long-Term Screening Collections

The documented ambient temperature storage stability of 5-(3,4-dimethylphenyl)-1,3-oxazole [1] makes it suitable for inclusion in compound libraries maintained at room temperature, reducing cold-chain logistics and specialized storage infrastructure requirements. This characteristic is particularly valuable for academic screening centers and industrial compound management facilities managing large collections of building blocks with varied storage requirements.

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